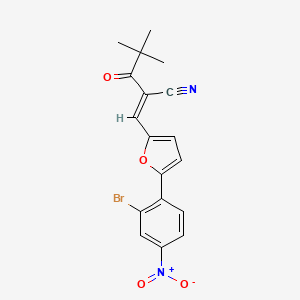
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions . It has a molecular formula of C13H15F6N5O4S2 and a molecular weight of 483.41 g/mol .
Preparation Methods
The synthesis of 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide . The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Coupling Reactions: It shows superior characteristics in Suzuki and Stille coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The nitrile groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize transition states and intermediates in chemical reactions . The imidazolium cation and the bis(trifluoromethylsulfonyl)imide anion play crucial roles in facilitating these reactions by providing a stable ionic environment . The nitrile groups also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
1,3-Bis(3-cyanopropyl)imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its nitrile-functionalized structure, which imparts superior characteristics in coupling reactions compared to other ionic liquids . Similar compounds include:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound is also an ionic liquid but lacks the nitrile functionality, making it less effective in certain reactions.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar properties but different alkyl chain length.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C18H15BrN2O4 |
|---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C18H15BrN2O4/c1-18(2,3)17(22)11(10-20)8-13-5-7-16(25-13)14-6-4-12(21(23)24)9-15(14)19/h4-9H,1-3H3/b11-8+ |
InChI Key |
ICFGJUOEAFULFF-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)/C#N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


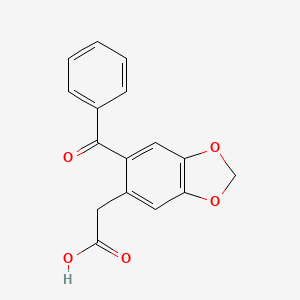
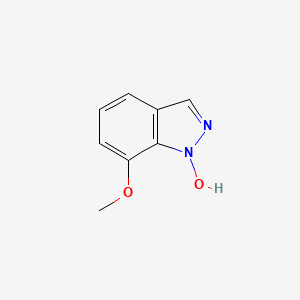
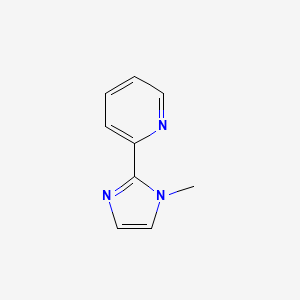
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)
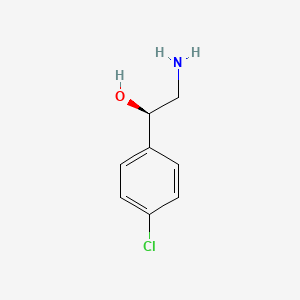
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
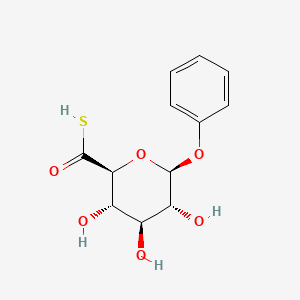
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
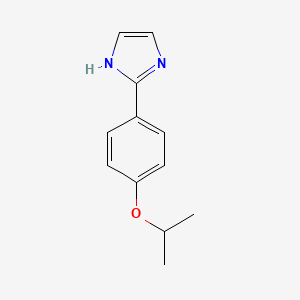

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
